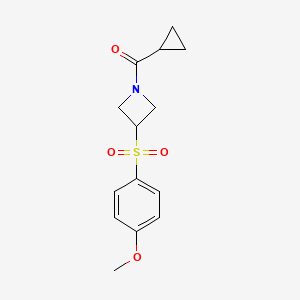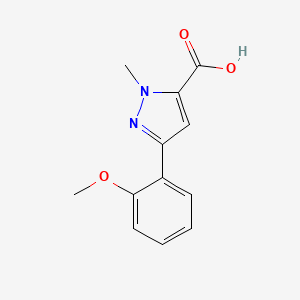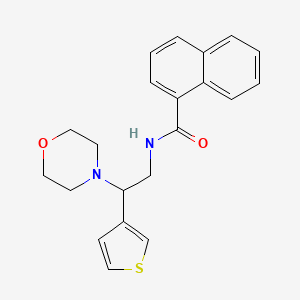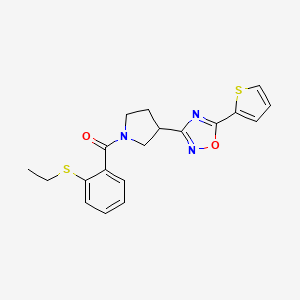
(2-(Ethylthio)phenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(Ethylthio)phenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a thiophenyl ring, an oxadiazole ring, and a pyrrolidine ring . The presence of these groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of sulfur atoms in the thiophenyl and ethylthio groups could potentially have interesting effects on the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole group and the nonpolar phenyl and thiophenyl rings could give the compound both polar and nonpolar characteristics .
科学的研究の応用
Antimicrobial Activities
Compounds with structural features similar to the mentioned chemical have been investigated for their antimicrobial properties. For example, thiazole and thiophene derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal species. These compounds have shown potential as antimicrobial agents, indicating that similar structures could be explored for their use in combating microbial infections (Wardkhan et al., 2008; Singh et al., 2016).
Antibacterial and Antifungal Screening
The synthesis of organotin(IV) complexes derived from similar compounds has demonstrated significant antibacterial and antifungal activities. These complexes could serve as potential drug candidates, emphasizing the importance of such compounds in developing new therapeutics (Singh et al., 2016).
Antimycobacterial Activity
Derivatives related to the query compound have been synthesized and screened for their antimycobacterial activity. This suggests a potential application in the development of new treatments for mycobacterial infections, such as tuberculosis (R.V.Sidhaye et al., 2011).
Anti-tumor Agents
Thienopyridine and benzofuran derivatives, exhibiting structural similarities, have been identified as potent anti-tumor agents. These compounds have shown selectivity against tumorigenic cell lines, indicating their potential in cancer therapy (Hayakawa et al., 2004).
Spectroscopic and Docking Studies
Novel compounds with thiophene and thiazole moieties have been characterized through spectroscopic methods and theoretical studies, including density functional theory (DFT) and docking analyses. These studies provide insights into the compounds' structural properties and their potential interactions with biological targets, facilitating the design of molecules with specific biological activities (Shahana & Yardily, 2020).
将来の方向性
特性
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-25-15-7-4-3-6-14(15)19(23)22-10-9-13(12-22)17-20-18(24-21-17)16-8-5-11-26-16/h3-8,11,13H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXZHDPVRHACOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

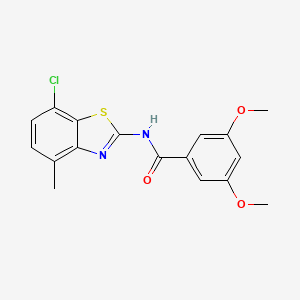
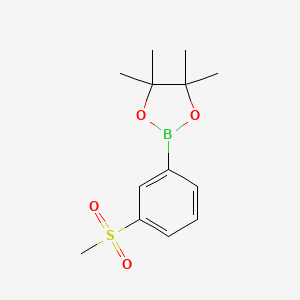
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)
![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)
![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)
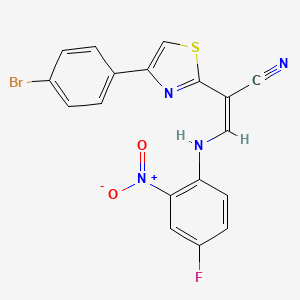
![Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2663658.png)
